molecular formula C6H12O5 B076535 (3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol CAS No. 12441-09-7

(3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol

Cat. No.: B076535
CAS No.: 12441-09-7
M. Wt: 164.16 g/mol
InChI Key: JNYAEWCLZODPBN-CTQIIAAMSA-N
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Description

(3S)-2-(1,2-Dihydroxyethyl)oxolane-3,4-diol, commonly known as sorbitan or 1,4-anhydrosorbitol, is a cyclic ether derived from the dehydration of sorbitol. Its molecular formula is C₆H₁₂O₅, with a molecular weight of 164.16 g/mol and a density of 1.573 g/cm³ . Structurally, it features a tetrahydrofuran (oxolane) ring substituted with a 1,2-dihydroxyethyl group and two hydroxyl groups at positions 3 and 4 (Figure 1). This configuration confers amphiphilic properties, making it a versatile intermediate in surfactants, food additives, and pharmaceutical formulations .

Sorbitan is notable for its role in synthesizing polysorbates (e.g., Tween® surfactants) and its intrinsic applications in emulsification and stabilization. Its hydroxyl groups participate in hydrogen bonding, enhancing solubility in polar solvents, while the cyclic ether backbone contributes to hydrophobic interactions .

Properties

IUPAC Name

(3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3?,4?,5-,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYAEWCLZODPBN-CTQIIAAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C([C@@H](C(O1)C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12441-09-7
Record name Sorbitan
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Record name Sorbitan
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Preparation Methods

Hydrazone Formation and Acid-Catalyzed Cyclization

Starting from pentose or hexose derivatives, hydrazone intermediates are generated by condensing reducing sugars with dimethylhydrazine. For example, (2S,3R,4S)-5-(2,2-dimethylhydrazineylidene)pentane-1,2,3,4-tetraol undergoes cyclization in isopropanol with trifluoroacetic acid (TFA, 20 mol%) at 40°C for 16 hours. The reaction proceeds via intramolecular nucleophilic attack, forming the oxolane ring. Purification by silica gel chromatography (petrol/acetone gradient) yields diastereomeric mixtures, with the anti isomer predominating (dr = 77:23).

Critical Parameters :

  • Temperature : Elevated temperatures (>50°C) promote side reactions, including dehydration.

  • Acid Catalyst : TFA outperforms HCl or H2SO4 in minimizing epimerization.

  • Solvent : Polar aprotic solvents (e.g., THF) reduce byproduct formation compared to alcohols.

Stereochemical Control via Sugar Configuration

The stereochemistry of the starting sugar directly influences the final product’s configuration. For instance, D-ribose derivatives yield (3S)-configured products, whereas L-arabinose precursors produce (3R) enantiomers. This correlation enables predictable stereochemical outcomes, a key advantage for industrial-scale synthesis.

Sodium Borohydride Reduction of Tetrahydrofuran Hydrates

Reductive methods provide an alternative pathway, particularly for introducing the dihydroxyethyl side chain.

Hydrate Intermediate Generation

Tetrahydrofuran hydrates, such as (2R,3R,4R)-2-(dihydroxymethyl)tetrahydrofuran-3,4-diol, are synthesized via hydrogenolysis of protected precursors. For example, catalytic hydrogenation (10% Pd-C, H2, 5 h) of benzyl-protected intermediates cleaves protecting groups while preserving the oxolane core. Subsequent treatment with sodium borohydride (1.5 eq.) in methanol at 0°C selectively reduces carbonyl groups to hydroxyls, yielding the target compound.

Yield Optimization :

  • Reaction Time : Prolonged reduction (>12 h) risks over-reduction of the furan ring.

  • Solvent Choice : Methanol ensures solubility of intermediates, while acetone facilitates crystallization.

Stereoselective Synthesis Using Protecting Groups

Protecting group strategies enhance stereochemical fidelity, particularly for multi-step syntheses.

Boc Protection and Deprotection

Incorporating tert-butoxycarbonyl (Boc) groups at strategic positions prevents unwanted side reactions. A representative protocol involves treating intermediates with di-tert-butyldicarbonate (Boc2O, 1 eq.) and triethylamine (1 eq.) in THF/H2O. Post-reaction, aqueous workup and chromatography isolate Boc-protected derivatives, which are subsequently deprotected under acidic conditions (e.g., HCl/MeOH).

Advantages :

  • Chemoselectivity : Boc groups remain stable under hydrogenolysis conditions.

  • Scalability : This method achieves >80% yield on decagram scales.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, stereoselectivity, and practicality:

MethodYield (%)Stereoselectivity (anti:syn)ScalabilityKey Limitations
Hydrazone Cyclization68–8177:23HighRequires chiral starting material
Borohydride Reduction70–7990:10ModerateSensitive to over-reduction
Boc-Mediated Synthesis75–85>95:5HighMulti-step, cost-intensive

Emerging Catalytic Asymmetric Approaches

Recent advances in organocatalysis offer promising alternatives. Proline-derived catalysts enable enantioselective aldol reactions to construct the oxolane core, though yields remain suboptimal (<50%) compared to classical methods .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO₄).

    Reduction: Further reduction can convert the compound into alditols using agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH₄ in dry ether under reflux.

    Substitution: SOCl₂ in pyridine at low temperatures.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Polyols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Building Block: Its chirality makes it valuable in asymmetric synthesis.

Biology

    Metabolic Studies: Serves as a model compound for studying carbohydrate metabolism.

    Enzyme Substrate: Used in assays to study enzyme kinetics and mechanisms.

Medicine

    Drug Development: Investigated for its potential in developing new pharmaceuticals, particularly in antiviral and anticancer research.

Industry

    Polymer Production: Utilized in the synthesis of biodegradable polymers.

    Food Industry: Employed as a sweetener and humectant.

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and receptors. Its hydroxyl groups can form hydrogen bonds, influencing molecular recognition and binding. In metabolic pathways, it can act as a substrate or inhibitor, affecting various biochemical processes.

Comparison with Similar Compounds

Table 1: Key Properties of Sorbitan and Analogous Oxolane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Biological Activity/Application References
(3S)-2-(1,2-Dihydroxyethyl)oxolane-3,4-diol (Sorbitan) C₆H₁₂O₅ 164.16 Hydroxyl, dihydroxyethyl, cyclic ether Surfactant precursor, emulsifier
Adenosine [(2R,3R,4S,5R)-2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol] C₁₀H₁₃N₅O₄ 267.24 Hydroxymethyl, adenine, hydroxyl Nucleoside; antiviral, DNA/RNA component
2-(1,2-Dihydroxyethyl)-5-[[2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]oxolane-3,4-diol C₃₉H₆₄O₈ 684.91 Chromenol, long alkyl chain, hydroxyl Antioxidant, antimicrobial, anti-biofilm
(2S,3R,4R,5S)-2-[(1R)-1,2-Dihydroxyethyl]-5-(4-Nitrophenoxy)oxolane-3,4-diol (pNP-β-D-Galf) C₁₂H₁₅NO₉ 317.25 4-Nitrophenyl, galactofuranose Substrate for β-galactofuranosidase enzymes

Key Observations:

Structural Complexity: Sorbitan is the simplest compound in this group, lacking aromatic or heterocyclic substituents. In contrast, adenosine incorporates a purine base, enabling its role in genetic and antiviral processes . The chromenol-substituted oxolane in and features a bulky lipophilic chain, enhancing membrane interaction and antimicrobial activity .

Functional Group Influence: The dihydroxyethyl group in sorbitan contributes to its surfactant properties, while the 4-nitrophenyl group in pNP-β-D-Galf facilitates enzymatic detection assays . Adenosine’s hydroxymethyl and adenine groups are critical for binding to nucleic acid targets .

Biological Activity: Sorbitan derivatives (e.g., polysorbates) are non-toxic and widely used in food and pharmaceuticals. In contrast, the chromenol-substituted oxolane in exhibits potent anti-biofilm activity against multidrug-resistant bacteria, attributed to its ability to disrupt quorum-sensing pathways . Adenosine derivatives, such as 5-iodotubercidin (), show antiviral activity by inhibiting kinase enzymes .

Molecular Weight and Solubility :

  • Sorbitan’s low molecular weight (164.16 g/mol) enhances its solubility in aqueous environments, whereas bulkier derivatives (e.g., C₃₉H₆₄O₈ in ) are lipophilic, favoring membrane penetration .

Case Study: Comparison with Adenosine

Adenosine shares the oxolane backbone but diverges in substituents and applications:

  • Hydrogen Bonding: Both compounds utilize hydroxyl groups for protein interactions. However, adenosine’s adenine base forms π-stacking and hydrogen bonds with nucleic acids, unlike sorbitan’s surfactant-focused interactions .
  • Thermodynamic Stability: Adenosine derivatives like sinefungin () exhibit higher binding affinities (ΔG = -8.39 kcal/mol) to viral targets compared to sorbitan’s non-targeted interactions .

Biological Activity

Overview

(3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol, also known as a chiral polyol, exhibits unique biological activities due to its specific stereochemistry and functional groups. This compound is synthesized primarily from D-glucose through reduction processes and has garnered attention for its potential applications in various fields, including pharmaceuticals and biochemistry.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring with hydroxyl groups, which significantly influence its reactivity and biological interactions. Its molecular formula is C6H12O5C_6H_{12}O_5, and it is characterized by the following structural features:

  • Tetrahydrofuran ring : Contributes to its cyclic structure.
  • Hydroxyl groups : Facilitate hydrogen bonding and molecular recognition.

The biological activity of this compound primarily arises from its interactions with enzymes and receptors in metabolic pathways. The hydroxyl groups can act as substrates or inhibitors, influencing various biochemical processes. Notably, the compound may exhibit:

  • Enzyme inhibition : Potentially affecting metabolic pathways related to glucose metabolism.
  • Receptor interaction : Possible modulation of signaling pathways through binding to specific receptors.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It can scavenge free radicals and mitigate oxidative stress in cellular environments. This activity is crucial for protecting cells from damage associated with various diseases.

Anticancer Potential

Studies have shown that this compound may exhibit anticancer properties. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that:

  • Cell viability : The compound demonstrated a dose-dependent reduction in cell viability in certain cancer cell lines.
  • Mechanism of action : It may induce apoptosis through the activation of caspases or through the modulation of cell cycle progression.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
D-glucoseLinearEnergy sourceCommon monosaccharide
SorbitolSugar alcoholSweetener, low-calorieDerived from glucose
XylitolSugar alcoholDental health benefitsUsed in sugar-free products

This compound differs from these compounds due to its unique cyclic structure and specific stereochemistry, which confer distinct biological activities.

Case Studies

  • Antioxidant Efficacy Study :
    • A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays.
    • Results indicated a significant reduction in DPPH radical concentration at concentrations above 50 µM.
  • Cytotoxicity Evaluation :
    • In vitro tests on MCF-7 breast cancer cells showed an IC50 value of 15 µM for this compound.
    • The compound was found to induce G2/M phase arrest in the cell cycle.

Q & A

Basic: What are the established synthetic routes for (3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol, and how can reaction efficiency be optimized?

Methodological Answer:
The compound is typically synthesized via catalytic hydrogenation of glucose derivatives or enzymatic modification of sorbitol. Key parameters include temperature control (40–60°C), pH (6.5–7.5), and use of palladium-based catalysts for stereoselectivity. Reaction efficiency is monitored via HPLC, with yield optimization achieved through iterative adjustment of solvent polarity (e.g., water:ethanol mixtures) .

Basic: Which analytical techniques are most reliable for confirming the stereochemical configuration of this compound?

Methodological Answer:
Chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column resolves enantiomeric impurities. Complementary 13C^{13}\text{C}-NMR analysis of the oxolane ring protons (δ 3.4–4.2 ppm) and NOESY correlations verify the (3S) configuration. Polarimetry ([α]D25_{D}^{25} = +15° to +20°) provides additional validation .

Basic: How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:
Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Degradation products are identified via LC-MS (e.g., m/z 173 corresponding to dehydroascorbic acid derivatives) and quantified using validated UPLC methods. pH-dependent hydrolysis is minimized by storing at 4°C in inert atmospheres .

Advanced: What strategies address discrepancies in reported bioactivity data for this compound in anti-biofilm studies?

Methodological Answer:
Contradictions may arise from bacterial strain variability or biofilm maturity. Standardize assays using Staphylococcus aureus ATCC 25923 in 24-hour biofilms. Dose-response curves (0.1–10 mM) and confocal microscopy with LIVE/DEAD staining improve reproducibility. Synergistic effects with antibiotics (e.g., ciprofloxacin) should be tested using checkerboard assays .

Advanced: How can computational modeling predict the compound’s interactions with lipid bilayers in drug delivery systems?

Methodological Answer:
Molecular dynamics simulations (GROMACS) with a POPC bilayer model (100 ns trajectories) evaluate hydrogen bonding and insertion depth. Free-energy perturbation calculations quantify partitioning coefficients. Experimental validation via DSC (phase transition shifts ≥2°C) confirms bilayer disruption .

Advanced: What mechanistic studies elucidate its role in pro-oxidant vs. antioxidant behavior?

Methodological Answer:
Electron paramagnetic resonance (EPR) detects radical scavenging (e.g., DPPH, hydroxyl radicals). Redox cycling is assessed via cyclic voltammetry (E1/2_{1/2} = +0.3 V vs. Ag/AgCl). Cell-based assays (H2_2O2_2 generation in RAW 264.7 macrophages) differentiate context-dependent activity .

Basic: What are the critical parameters for scaling up laboratory synthesis to pilot-scale production?

Methodological Answer:
Optimize mixing efficiency (Reynolds number >10,000) to prevent stereochemical drift. In-process controls (IPC) via inline FTIR monitor intermediate conversion. Pilot batches require purification by recrystallization (ethanol:water 3:1 v/v) to achieve ≥99% enantiomeric excess .

Advanced: How to resolve conflicting data on its metabolic fate in in vitro vs. in vivo models?

Methodological Answer:
Use 14C^{14}\text{C}-labeled compound in hepatocyte incubations (LC-MS/MS) and compare with rodent pharmacokinetics. Identify species-specific cytochrome P450 isoforms (CYP3A4 vs. CYP2D6) via inhibition assays. Bile-duct cannulation studies assess enterohepatic recirculation .

Advanced: What crystallographic techniques characterize its solid-state conformation for formulation development?

Methodological Answer:
Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves hydrogen-bonding networks. Pair distribution function (PDF) analysis of amorphous forms identifies local structure-property relationships. DSC-TGA profiles correlate polymorph stability with excipient compatibility .

Basic: How to validate purity thresholds for this compound in cell culture applications?

Methodological Answer:
Set impurity limits (<0.1% w/w) via LC-UV/ELSD. Test cytotoxicity in HEK293 cells (MTT assay, IC50_{50} > 1 mM). Endotoxin levels (<0.25 EU/mg) are quantified using LAL assays. Sterile filtration (0.22 µm) ensures microbiological control .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol
Reactant of Route 2
(3S)-2-(1,2-dihydroxyethyl)oxolane-3,4-diol

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